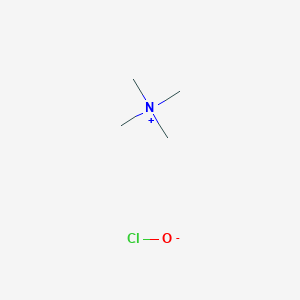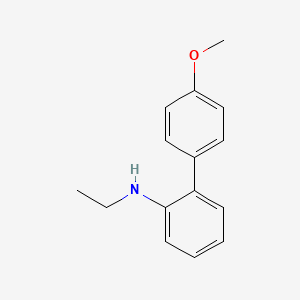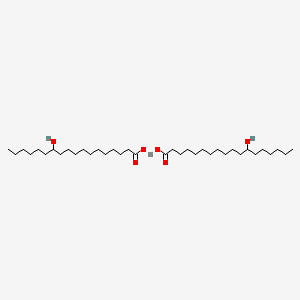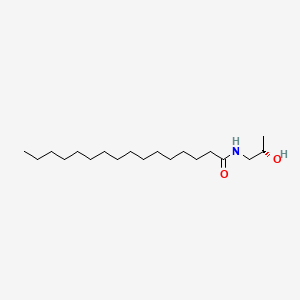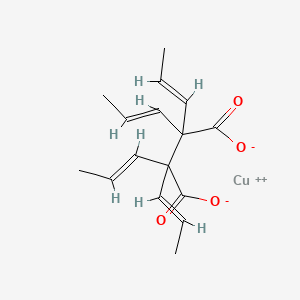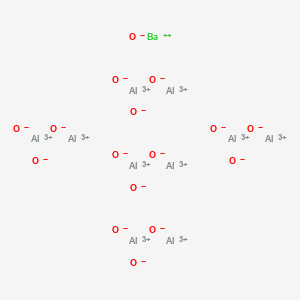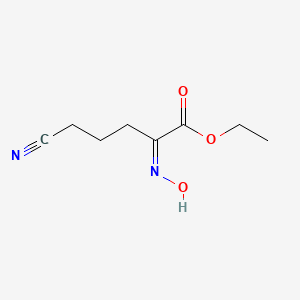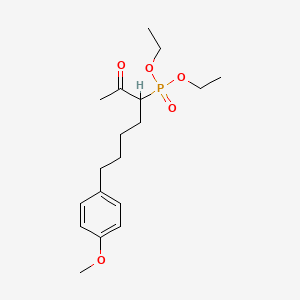
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This particular compound is notable for its unique structure, which includes an acetyl group, a methoxyphenyl group, and a pentyl chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate ester. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while reduction can produce alcohols.
科学研究应用
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
相似化合物的比较
Similar Compounds
- Phosphonic acid, (1-acetyl-5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester
- Phosphonic acid, (1-acetyl-5-(4-hydroxyphenyl)pentyl)-, diethyl ester
Uniqueness
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester is unique due to its specific structural features, such as the methoxyphenyl group and the pentyl chain. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
属性
CAS 编号 |
73514-96-2 |
|---|---|
分子式 |
C18H29O5P |
分子量 |
356.4 g/mol |
IUPAC 名称 |
3-diethoxyphosphoryl-7-(4-methoxyphenyl)heptan-2-one |
InChI |
InChI=1S/C18H29O5P/c1-5-22-24(20,23-6-2)18(15(3)19)10-8-7-9-16-11-13-17(21-4)14-12-16/h11-14,18H,5-10H2,1-4H3 |
InChI 键 |
WCQPPVLANBMAAW-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C(CCCCC1=CC=C(C=C1)OC)C(=O)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



